molecular formula C8H8FNO2 B1362515 1-Fluoro-2,4-dimethyl-5-nitrobenzene CAS No. 345-22-2

1-Fluoro-2,4-dimethyl-5-nitrobenzene

Cat. No. B1362515
CAS RN: 345-22-2
M. Wt: 169.15 g/mol
InChI Key: WHXPEFPOIQDRJZ-UHFFFAOYSA-N
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Description

1-Fluoro-2,4-dimethyl-5-nitrobenzene is a chemical compound with the CAS Number: 345-22-2 . It has a molecular weight of 169.16 and its IUPAC name is 1-fluoro-2,4-dimethyl-5-nitrobenzene .


Synthesis Analysis

The synthesis of similar compounds has been studied in various contexts. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized in 90% yield by the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . The reaction of 1-fluoro-2,4-dinitrobenzene with hydroxide ion in water in oil microemulsion media has also been studied .


Molecular Structure Analysis

The InChI code for 1-Fluoro-2,4-dimethyl-5-nitrobenzene is 1S/C8H8FNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The nucleophilic aromatic substitution (SAr) reaction of fluoride by hydroxide ion in 1-fluoro-2,4-dinitrobenzene has been studied in water in oil (W/O) microemulsion media . A two-step mechanism has been proposed for these electrophilic substitution reactions .


Physical And Chemical Properties Analysis

1-Fluoro-2,4-dimethyl-5-nitrobenzene is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

1-Fluoro-2,4-dimethyl-5-nitrobenzene and its analogs have been synthesized and analyzed for their structural properties. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a 90% yield, and its structure was confirmed by X-ray crystallography and characterized by various spectroscopic methods (Sweeney, McArdle, & Aldabbagh, 2018).

Chemical Reactivity and Applications

The chemical reactivity of fluoronitrobenzenes, including 1-fluoro-2,4-dinitrobenzene, with different amines has been explored, providing insights into the synthesis of various derivatives (Wilshire, 1967). Additionally, the reactions of 1-fluoro-2,4-dinitrobenzene with certain N,N-dialkylamines have been studied, revealing the formation of corresponding dinitrophenyl N,N-dialkylcarbamates (Gale, Rosevear, & Wilshire, 1995).

Protein-Solubilizing Reagent

1-Fluoro-2-nitro-4-trimethylammoniobenzene iodide, a derivative of 1-fluoro-2,4-dinitrobenzene, has been evaluated as a new protein-solubilizing reagent. It reacts with amino acids to give derivatives that are stable to hydrolysis, making it useful for structural and other studies on proteins (Sutton, Drewes, & Welz, 1972).

Electrophilic Aromatic Substitution Mechanism

The mechanism of replacement of the nitro group and fluorine atom in meta-substituted nitrobenzenes, including 1-fluoro-2,4-dinitrobenzene, has been studied. The research provides insights into the mobility of these groups and the underlying reaction mechanisms (Khalfina & Vlasov, 2005).

Safety And Hazards

This compound is considered hazardous. It is harmful if swallowed, fatal in contact with skin, causes skin irritation, serious eye irritation, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-fluoro-2,4-dimethyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXPEFPOIQDRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308707
Record name 1-fluoro-2,4-dimethyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2,4-dimethyl-5-nitrobenzene

CAS RN

345-22-2
Record name 345-22-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-fluoro-2,4-dimethyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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